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molecular formula C8H15NO3 B8611819 N-[2-(2-Hydroxyethoxy)ethyl]-2-methylprop-2-enamide CAS No. 89911-51-3

N-[2-(2-Hydroxyethoxy)ethyl]-2-methylprop-2-enamide

Cat. No. B8611819
M. Wt: 173.21 g/mol
InChI Key: ZXXKKXWHQSIAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05470916

Procedure details

According to the same process, N-(2-hydroxyethoxy)ethyl-methacrylamide and N,N-di(2-hydroxyethoxy)ethyl-acrylamide are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-di(2-hydroxyethoxy)ethyl-acrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][NH:7][C:8](=[O:12])[C:9](C)=[CH2:10].OCCON(OCCO)C(=O)C(CC)=C>>[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][NH:7][C:8](=[O:12])[CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOCCNC(C(=C)C)=O
Step Two
Name
N,N-di(2-hydroxyethoxy)ethyl-acrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCON(C(C(=C)CC)=O)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
OCCOCCNC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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